molecular formula C28H30N4O4S B11440479 SARS-CoV-2 nsp13-IN-5

SARS-CoV-2 nsp13-IN-5

Cat. No.: B11440479
M. Wt: 518.6 g/mol
InChI Key: JFPVIEYQOGNYEF-UHFFFAOYSA-N
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Description

SARS-CoV-2 nsp13-IN-5 is a compound that targets the non-structural protein 13 (nsp13) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Non-structural protein 13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral genome. Inhibiting this protein can potentially disrupt the viral life cycle, making this compound a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp13-IN-5 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the research group or pharmaceutical company. Generally, the synthesis involves:

    Preparation of Intermediates: This step includes the synthesis of key intermediates through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

    Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form the target compound. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 nsp13-IN-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

SARS-CoV-2 nsp13-IN-5 has several scientific research applications, including:

Mechanism of Action

SARS-CoV-2 nsp13-IN-5 exerts its effects by inhibiting the helicase activity of non-structural protein 13. The compound binds to the active site of the enzyme, preventing it from unwinding the viral RNA. This inhibition disrupts the replication and transcription of the viral genome, thereby hindering the viral life cycle. The molecular targets involved include the helicase domain of non-structural protein 13 and the associated ATPase activity required for helicase function .

Comparison with Similar Compounds

Similar Compounds

  • SARS-CoV-2 nsp13-IN-1
  • SARS-CoV-2 nsp13-IN-2
  • SARS-CoV-2 nsp13-IN-3

Uniqueness

SARS-CoV-2 nsp13-IN-5 is unique due to its high specificity and potency in inhibiting the helicase activity of non-structural protein 13. Compared to similar compounds, it has shown better binding affinity and inhibitory effects in various biochemical assays. This makes it a more promising candidate for further development as an antiviral drug .

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

4-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C28H30N4O4S/c1-18-9-11-21(12-10-18)16-29-23(33)8-5-14-31-27(35)26-22(13-15-37-26)32(28(31)36)17-24(34)30-25-19(2)6-4-7-20(25)3/h4,6-7,9-13,15H,5,8,14,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChI Key

JFPVIEYQOGNYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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